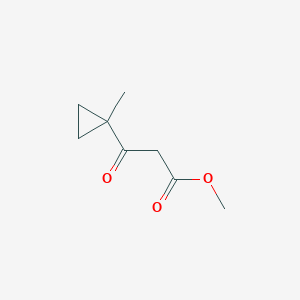

Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(3-4-8)6(9)5-7(10)11-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDKTOHTRUZGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311890 | |

| Record name | methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61185-33-9 | |

| Record name | NSC246193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 1 Methylcyclopropyl 3 Oxopropanoate

Established Retrosynthetic Pathways and Key Precursors

Retrosynthetic analysis of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate reveals two primary challenges: the formation of the β-keto ester functional group and the construction of the 1-methylcyclopropyl ring. Established methodologies provide reliable solutions for both.

The β-keto ester is a pivotal functional group in organic synthesis, and its preparation is well-documented. researchgate.net Key strategies applicable to the target molecule include condensation reactions and insertions.

Claisen and Claisen-Type Condensations: The Claisen condensation, which involves the reaction of two ester molecules, is a fundamental method for forming β-keto esters. youtube.com A variation, the crossed-Claisen condensation, reacts an ester with a ketone. researchgate.net In the context of the target molecule, a plausible retrosynthetic disconnection points to the reaction between a 1-methylcyclopropyl-containing precursor and a C2 ester fragment. For instance, the enolate of methyl acetate (B1210297) could be acylated by an activated form of 1-methylcyclopropanecarboxylic acid. A related approach involves the reaction of a ketone, such as 1-acetyl-1-methylcyclopropane (also known as cyclopropyl (B3062369) methyl ketone), with a carbonate like dimethyl carbonate or an oxalate, which serves to introduce the ester functionality. youtube.comgoogle.com The Dieckmann condensation is an intramolecular version used for creating cyclic β-keto esters. researchgate.net

Diazoester C-H Insertion and Related Reactions: An alternative strategy involves the reaction of aldehydes with diazoesters. organic-chemistry.org This transformation can be catalyzed by various Lewis acids, such as molybdenum(VI) dichloride dioxide or niobium pentachloride, to produce β-keto esters in high yields. organic-chemistry.org For the target molecule, this would hypothetically involve 1-methylcyclopropanecarbaldehyde reacting with a diazoacetate. While powerful, these methods require the careful handling of potentially explosive diazo compounds. organic-chemistry.org More broadly, transition-metal-catalyzed C-H insertion reactions using diazo compounds are a cornerstone of modern synthesis for creating C-C bonds. nih.govresearchgate.net

Table 1: Comparison of Beta-Keto Ester Formation Strategies

| Method | Key Reactants | Typical Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Claisen Condensation | Ester + Ester/Ketone | Strong base (e.g., NaOEt, LDA) | Utilizes readily available starting materials; well-established. youtube.comyoutube.com | Requires stoichiometric base; potential for self-condensation side reactions in crossed variants. youtube.com |

| Diazoester-Aldehyde Coupling | Aldehyde + Diazoester | Lewis acids (e.g., NbCl₅, MoO₂Cl₂) or transition metals (e.g., Rh, Cu). organic-chemistry.org | High efficiency and selectivity. organic-chemistry.org | Requires synthesis and handling of potentially hazardous diazo compounds. organic-chemistry.org |

The strained three-membered cyclopropane (B1198618) ring is a structural unit found in numerous natural products and bioactive molecules. rsc.orgscispace.com Its synthesis has been extensively studied, with several robust methods available for constructing substituted variants like the 1-methylcyclopropyl group.

Alkene Cyclopropanation: This is the most common strategy, typically falling under the category of [2+1] cycloadditions. rsc.org

Simmons-Smith Reaction: This classic method involves treating an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. scispace.comrsc.org For the target molecule, the precursor alkene would be 2-methylpropene or a derivative.

Transition Metal-Catalyzed Decomposition of Diazo Compounds: This highly versatile method uses catalysts based on rhodium, copper, or ruthenium to decompose a diazo compound, generating a metal carbene that then adds to an alkene. rsc.orgnih.gov It is a direct and efficient protocol for preparing cyclopropane derivatives. rsc.org

Michael-Initiated Ring Closure (MIRC): This pathway involves a tandem sequence where a nucleophile performs a Michael addition to an activated alkene, followed by an intramolecular cyclization that closes the three-membered ring. rsc.orgnih.gov This method is particularly useful for creating highly functionalized cyclopropanes. rsc.org

Table 2: Summary of Substituted Cyclopropane Construction Methods

| Method | Reaction Type | Key Reactants | Typical Reagents/Catalysts |

|---|---|---|---|

| Simmons-Smith Reaction | [2+1] Cycloaddition | Alkene, Diiodomethane | Zn-Cu couple, Et₂Zn. scispace.comrsc.org |

| Diazo Compound Decomposition | [2+1] Cycloaddition | Alkene, Diazo compound | Rh₂(OAc)₄, Cu(acac)₂, RuCl₃. rsc.orgnih.gov |

| Michael-Initiated Ring Closure | Annulation | Michael Donor, Michael Acceptor | Base (e.g., K₂CO₃, DBU). rsc.orgnih.gov |

The assembly of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate can be envisioned through two primary strategic approaches: sequential and convergent synthesis.

Sequential Route: In a sequential (or linear) synthesis, the molecule is built step-by-step from a single starting material. A logical sequential route for the target compound would begin with a pre-formed 1-methylcyclopropyl precursor, which is then elaborated. For example, one could start with 1-methylcyclopropanecarboxylic acid, convert it to the corresponding acid chloride, and then react it with the magnesium enolate of methyl malonic acid half ester in a decarboxylative Claisen condensation. organic-chemistry.org Alternatively, a patented industrial process starts with cyclopropyl methyl ketone, which is first reacted with a formic acid ester (like methyl formate) in the presence of a base to form the sodium salt of the corresponding β-ketoaldehyde, which can then be further processed. google.com

Convergent Route: A convergent synthesis involves preparing key fragments of the molecule independently and then coupling them together near the end of the synthesis. For a small molecule like Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, a purely convergent route is less common than a sequential one. However, one could imagine a strategy where a cyclopropanation reaction is performed on a larger molecule that already contains a β-dicarbonyl-like structure. This is often more complex due to potential side reactions with the existing functional groups.

The sequential approach, starting with an accessible cyclopropane-containing building block, is generally the more established and practical pathway for this target.

Contemporary and Advanced Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced protocols for preparing Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate would leverage catalysis and adhere to the principles of green chemistry.

Catalysis is paramount to modern synthesis, offering pathways that are more efficient and generate less waste than stoichiometric reactions.

Transition Metal Catalysis: Transition metals are instrumental in both key bond-forming events required for the target molecule.

Cyclopropane Formation: As noted previously, catalysts based on rhodium, copper, and ruthenium are highly effective for the cyclopropanation of alkenes with diazo compounds. rsc.org

β-Keto Ester Formation: Palladium catalysts are widely used to generate palladium enolates from allyl β-keto esters, which can then undergo various transformations. nih.gov Furthermore, Lewis acidic transition metal complexes (e.g., based on Ti, Nb, Mo) can catalyze the reaction between esters or aldehydes and diazoacetates to form β-keto esters. organic-chemistry.orgorganic-chemistry.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field, often providing excellent stereoselectivity. While specific organocatalytic routes to the target molecule are not prominently documented, related transformations are well-known. For example, the asymmetric α-alkylation of β-keto esters can be achieved with high enantiomeric excess using cinchona alkaloid derivatives as phase-transfer catalysts. rsc.org Aminocatalysts have also been employed to promote C-H insertion and cyclopropanation reactions involving diazoesters, offering a metal-free alternative. researchgate.net

Table 3: Examples of Catalysts in Relevant Syntheses

| Catalytic Approach | Reaction Type | Catalyst Example | Function |

|---|---|---|---|

| Transition Metal | Cyclopropanation | Rh₂(OAc)₄ | Promotes carbene transfer from diazo compound to alkene. rsc.org |

| Transition Metal | β-Keto Ester Synthesis | NbCl₅ | Lewis acid catalyst for coupling aldehydes and diazoesters. organic-chemistry.org |

| Organocatalysis | Asymmetric Alkylation | Cinchona Alkaloid Derivative | Chiral phase-transfer catalyst for enantioselective alkylation. rsc.org |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate would involve several considerations.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. nih.gov Catalytic C-H insertion and cyclopropanation reactions are generally more atom-economical than multi-step sequences involving protecting groups or stoichiometric activating agents. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. rjpn.org Some Claisen-Schmidt condensations have been successfully performed in the absence of solvent by grinding the reactants with a solid base like sodium hydroxide, representing an ideal green approach. nih.gov Where solvents are necessary, choosing greener options (e.g., water, ethanol, or recyclable ionic liquids) over halogenated hydrocarbons is preferred. google.com

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. nih.gov Exploring mechanochemical or microwave-assisted syntheses can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

Catalysis over Stoichiometric Reagents: As discussed, using catalytic amounts of transition metals or organocatalysts is superior to using stoichiometric reagents, as it significantly reduces waste generation. nih.govnih.gov For example, a catalytic Claisen-type condensation is preferable to one requiring a full equivalent of a strong base that must be neutralized during workup.

By integrating these principles, the synthesis of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate can be optimized to be not only efficient but also environmentally responsible.

Chemo- and Regioselective Synthesis Strategies

The synthesis of molecules with multiple reactive sites, such as Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, requires strategies that can control chemo- and regioselectivity. This ensures that reactions occur at the desired functional group and position.

One effective strategy involves the use of protecting groups. In the synthesis of a cyclopropene (B1174273) analogue of an unsaturated fatty acid ester, the chemically sensitive cyclopropene ring was protected via iodination. nih.gov This allowed for the selective oxidation of a terminal alcohol to a carboxylic acid without affecting the ring. The protective diiodo- group was later removed under mild conditions using activated zinc to restore the cyclopropene ring. nih.gov This protect-react-deprotect sequence is a classic and powerful method for achieving chemoselectivity.

Another powerful approach to ensure regioselectivity is to use reactions with inherent selectivity. For example, the synthesis of substituted 1,2-oxazoles is achieved through a condensation and subsequent cycloaddition reaction. beilstein-journals.org The reaction of a β-enamino ketoester with hydroxylamine (B1172632) proceeds through a specific pathway that leads to the formation of one regioisomer over the other, demonstrating how the choice of reactants and reaction mechanism can dictate the structural outcome. beilstein-journals.org Such strategies are critical in constructing the precise architecture of a target molecule like Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, for instance, in a reaction sequence involving the formation of the β-ketoester moiety while the cyclopropyl ring remains intact.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is a critical step in synthetic chemistry to maximize product yield, minimize reaction time, and reduce the formation of byproducts. This is typically achieved by systematically varying parameters such as solvent, temperature, reaction time, and catalyst.

A systematic study to optimize the synthesis of a target compound often involves screening a variety of solvents and temperatures. For example, in the synthesis of certain imidazole (B134444) derivatives, a model reaction was tested under numerous conditions. researchgate.net It was found that while reactions in solvents like water, acetonitrile, DMF, and THF at room temperature yielded only trace amounts of the product, elevating the temperature to reflux conditions led to significant product formation. researchgate.net Ethanol was identified as the optimal solvent, providing a high yield of 82%. researchgate.net

This systematic approach can be directly applied to key steps in the synthesis of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate. The table below illustrates a hypothetical optimization study for a crucial reaction step, demonstrating how different conditions can influence the outcome.

Table 3: Hypothetical Optimization of Reaction Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 25 (Room Temp) | 24 | None | <5% |

| 2 | Tetrahydrofuran (THF) | 66 (Reflux) | 12 | NaH | 45% |

| 3 | Toluene | 111 (Reflux) | 12 | NaH | 60% |

| 4 | N,N-Dimethylformamide (DMF) | 100 | 8 | K₂CO₃ | 55% |

| 5 | Ethanol | 78 (Reflux) | 6 | NaOEt | 85% |

| 6 | Ethanol | 78 (Reflux) | 12 | NaOEt | 84% |

This table is a representative example based on general optimization principles. researchgate.net

Scale-Up Considerations for Research and Development

Transitioning a synthetic route from a laboratory setting to a larger research and development (R&D) or pilot scale introduces new challenges, including safety, cost-effectiveness, and process robustness. Flow chemistry is often a preferred method for scale-up due to its inherent safety and consistency. nih.gov

The scale-up of a hazardous nitration reaction provides a clear example of this transition. nih.gov A laboratory-scale flow process capable of producing 5.6 g/h of the product with high purity was successfully transferred to a larger, modular pilot-scale system. By further tuning the conditions, the throughput was impressively increased to 2 mol/h while maintaining product purity. nih.gov This demonstrates the scalability of continuous flow processes. Key considerations during scale-up include managing thermal effects (exotherms), ensuring efficient mixing, and maintaining consistent residence times in the reactor. The use of plate-type or packed-bed reactors allows for a predictable increase in capacity. nih.gov

For a compound like Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, scaling up a key synthetic step would require careful evaluation of the reaction kinetics and thermodynamics. A flow process would be advantageous, especially if any steps are highly exothermic or involve unstable intermediates.

Table 4: Example of Process Scale-Up from Lab to Pilot Plant

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reactor Type | Ehrfeld FlowPlate Lab Microreactor | Modular MicroReaction System (MMRS) |

| Reagent Flow Rate | Low (mL/min) | High (L/h) |

| Throughput | 5.6 g/h | ~2 mol/h (~350 g/h) |

| Heat Management | Water-cooled thermostat | Integrated cooling channels |

| Process Control | Manual/Semi-automated | Fully automated |

Data adapted from a case study on the scale-up of a nitration process. nih.gov

Reactivity and Mechanistic Investigations of Methyl 3 1 Methylcyclopropyl 3 Oxopropanoate

Enolate Chemistry and Transformations at the Alpha-Carbon

The presence of two carbonyl groups significantly increases the acidity of the protons on the alpha-carbon (the carbon atom situated between them). This facilitates the formation of a stabilized enolate anion, which is a potent nucleophile and a key intermediate in a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions and Derivatives

The generation of an enolate from methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, followed by reaction with an alkyl halide, is a fundamental method for introducing substituents at the alpha-carbon. This classic synthesis approach, analogous to the acetoacetic ester synthesis, allows for the construction of more complex molecular frameworks. researchgate.net The reaction is typically carried out by treating the β-keto ester with a suitable base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), to quantitatively form the enolate. The subsequent addition of an electrophile, like methyl iodide or benzyl (B1604629) bromide, results in the formation of an α-substituted product.

While specific studies on the alkylation of methyl 3-(1-methylcyclopropyl)-3-oxopropanoate are not extensively documented, the reactivity is comparable to that of the closely related methyl 3-cyclopropyl-3-oxopropanoate. This analogous compound serves as a versatile building block in the synthesis of various heterocyclic derivatives. For instance, its enolate can participate in reactions leading to substituted pyrroles, dihydropyridines, and benzofurans.

Table 1: Examples of Derivatives from Alkylation and Related Reactions of Cyclopropyl (B3062369) β-Keto Esters

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Methyl 3-cyclopropyl-3-oxopropanoate | Chloroacetone (B47974) / Ammonia (B1221849) | Substituted Pyrrole (B145914) | nih.gov |

| Methyl 3-cyclopropyl-3-oxopropanoate | Benzaldehyde (B42025) / Ammonia | Dihydropyridine (B1217469) | nih.gov |

| Methyl 3-cyclopropyl-3-oxopropanoate | Benzoquinone | Benzofuran (B130515) | nih.gov |

| Methyl 3-cyclopropyl-3-oxopropanoate | Halohydrazones | Pyrazole (B372694) Carboxylic Acids | nih.gov |

Aldol and Related Condensation Pathways

The enolate of methyl 3-(1-methylcyclopropyl)-3-oxopropanoate can act as a nucleophile in aldol-type reactions, attacking the carbonyl carbon of an aldehyde or ketone. This reaction forms a β-hydroxy keto ester, which can subsequently undergo dehydration, particularly under heating or acidic/basic conditions, to yield an α,β-unsaturated product.

Furthermore, condensations with other electrophiles are common. A notable example is the Hantzsch-type synthesis where the analogous methyl 3-cyclopropyl-3-oxopropanoate condenses with benzaldehyde and ammonia to form dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. This demonstrates the capability of the enolate to participate in complex, multi-component reactions to build heterocyclic rings.

Stereoselective Enolate Reactions (e.g., Diastereoselective and Enantioselective Approaches)

Achieving stereocontrol in reactions involving the enolate of β-keto esters is a significant challenge in modern organic synthesis, as the newly formed stereocenter at the α-position can be prone to racemization under either acidic or basic conditions. researchgate.net However, several strategies have been developed to address this.

For β-keto esters in general, diastereoselective reactions can be achieved by using a substrate that already contains a chiral center or by employing a chiral auxiliary. Enantioselective approaches often involve the use of a chiral catalyst, such as a Lewis acid complexed with a chiral ligand, which can create a chiral environment around the enolate or the electrophile. This coordination influences the trajectory of the attack, favoring the formation of one enantiomer over the other.

While specific examples for methyl 3-(1-methylcyclopropyl)-3-oxopropanoate are limited, research on similar systems, such as aryl cyclopropyl ketones, has shown that chiral Lewis acids can effectively catalyze enantioselective [3+2] cycloadditions. nih.gov In these reactions, the ketone is thought to coordinate to the chiral Lewis acid in the enantioselectivity-determining step. nih.gov This principle could potentially be extended to the stereoselective alkylation or other enolate reactions of methyl 3-(1-methylcyclopropyl)-3-oxopropanoate. A significant hurdle is that a methyl-substituted cyclopropane (B1198618) has been shown to result in poor enantiomeric excess in some photocatalytic cycloaddition reactions, suggesting that the substitution pattern on the cyclopropyl ring can have a profound impact on stereoselectivity. nih.gov

Cyclopropyl Ring Reactivity and Transformations

The cyclopropyl group, especially when adjacent to a carbonyl, is more than just a spectator alkyl substituent. The inherent ring strain (approximately 27 kcal/mol) and the π-character of its C-C bonds make it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions and Rearrangements

The activation of the cyclopropyl ring by the adjacent ketone functionality makes it susceptible to cleavage. This reactivity can be initiated by nucleophiles, electrophiles (acids), or radical species. researchgate.net Such ring-opening reactions provide a pathway to linear, functionalized carbon chains that might be difficult to synthesize otherwise. For example, cyclopropyl ketones can undergo ring opening to form 1,4-dicarbonyl compounds or their derivatives. researchgate.net In some cases, these ring-opening events can be part of a tandem sequence, such as a rearrangement followed by a cyclization, to build complex bicyclic systems. researchgate.net

Under acidic conditions, the carbonyl oxygen of methyl 3-(1-methylcyclopropyl)-3-oxopropanoate can be protonated. This protonation enhances the electron-withdrawing nature of the carbonyl group, further polarizing and weakening the bonds of the adjacent cyclopropyl ring. The increased strain and electronic demand make the ring susceptible to nucleophilic attack, leading to its opening.

This process is analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the ether oxygen precedes nucleophilic attack. youtube.comyoutube.com The nucleophile (e.g., a solvent molecule like methanol (B129727) or water, or a halide ion) attacks one of the carbons of the cyclopropyl ring, cleaving a C-C bond. In the case of asymmetrically substituted cyclopropyl ketones, the regioselectivity of this attack can be influenced by both steric and electronic factors, akin to the attack on substituted epoxides where the nucleophile often targets the more substituted carbon that can better stabilize a partial positive charge. youtube.com This reaction pathway can transform the cyclopropyl keto-ester into a linear γ-functionalized keto-ester, providing a route to acyclic structures. Research on related systems shows that such rearrangements can be promoted by strong acids like trifluoromethanesulfonic acid (TfOH) or Lewis acids like boron trifluoride etherate (BF3·Et2O). acs.org

Radical-Mediated Ring Opening

The cyclopropylmethyl radical system is well-known for its rapid ring-opening to the but-3-enyl radical, a reaction often used as a radical clock. In the case of cyclopropyl ketones, a similar ring-opening can be initiated by a one-electron reduction of the carbonyl group to form a ketyl radical anion. nih.gov This intermediate can subsequently undergo cleavage of one of the internal cyclopropane bonds to form a more stable distonic radical anion, where the radical and anionic centers are separated. nih.gov

The rate of this ring-opening is highly dependent on the stability of the initial radical. Substituents that stabilize the radical center, such as adjacent ester groups, tend to decrease the rate of rearrangement. For Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, the presence of the β-keto ester moiety would be expected to influence the kinetics of such a process. While aryl cyclopropyl ketones are readily reduced and undergo ring-opening, their alkyl counterparts are generally less reactive. nih.govnih.gov

| Factor | Effect on Ring-Opening Rate | Rationale | Reference |

|---|---|---|---|

| Radical-stabilizing substituents (e.g., phenyl, ester) at the radical center | Decrease | Stabilizes the initial cyclopropylmethyl radical, increasing the activation energy for ring cleavage. | |

| Release of ring strain | Increase | The high strain energy of the cyclopropane ring provides a strong thermodynamic driving force for the exothermic ring-opening process. | nih.gov |

| Formation of a more stable open-chain radical | Increase | Substituents on the ring that lead to a more stabilized open-chain radical (e.g., benzylic) facilitate the rearrangement. |

Rearrangement Mechanisms

Beyond radical-mediated pathways, cyclopropyl ketones can undergo rearrangements under photochemical or Lewis acidic conditions. acs.orgsci-hub.red The activation of the carbonyl group by a Lewis acid can facilitate the cleavage of the cyclopropane ring to form a 1,3-zwitterionic intermediate. nih.govrsc.orgnih.gov This intermediate is a versatile synthon that can be trapped by various nucleophiles or undergo further rearrangement.

Another relevant transformation for the β-keto ester portion of the molecule is the zinc carbenoid-mediated homologation, which is proposed to proceed through the formation and subsequent rearrangement of a donor-acceptor cyclopropane intermediate. orgsyn.org Photochemical excitation of cyclopropyl ketones can also lead to various rearrangements, including ring expansion and fragmentation, depending on the specific substitution pattern and reaction conditions. acs.org

Cycloaddition Reactions (e.g., Formal [3+2] Cycloadditions)

The ring-opening of cyclopropyl ketones can be harnessed in formal cycloaddition reactions. sci-hub.red When the ring-opening is performed in the presence of an unsaturated partner, such as an alkene or alkyne, the resulting 1,3-dipole equivalent can be trapped to form a five-membered ring in a formal [3+2] cycloaddition. nih.govnih.gov

Recent advances have demonstrated that these cycloadditions can be achieved with simple aryl cyclopropyl ketones using visible-light photocatalysis, which generates the key ring-opened distonic radical anion intermediate. nih.govnih.govresearchgate.net While aryl ketones are common substrates, the development of samarium(II) iodide catalysis has expanded the scope to include less activated alkyl cyclopropyl ketones, a class of substrate more analogous to the title compound. nih.gov These reactions provide a powerful method for constructing highly substituted cyclopentane (B165970) frameworks. nih.govnih.gov

| Cyclopropyl Ketone Type | Acceptor | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Cyclopropyl Ketone | Styrene | Visible Light, Ru(bpy)32+, Gd(OTf)3 | Substituted Cyclopentane | nih.gov |

| Aryl Cyclopropyl Ketone | Electron-deficient Alkenes | Chiral Ti(salen) complex | Enantioenriched Cyclopentane | nih.gov |

| Alkyl Cyclopropyl Ketone | Alkenes, Alkynes, Enynes | SmI2 / Sm0 | sp3-rich Cyclopentane/Cyclopentene | nih.gov |

Functionalization of the Cyclopropyl Moiety

Direct functionalization of the cyclopropane C-H bonds without ring-opening is challenging due to the high reactivity of the strained ring. Reactions with electrophilic reagents often result in ring cleavage. For example, the reaction of some cyclopropyl ketones with N-Bromosuccinimide (NBS) or iodine has been shown to yield mixtures of ring-opened products. researchgate.net Achieving selective C-H functionalization would likely require specialized methods, such as transition-metal-catalyzed directed reactions, for which specific examples on this substrate are not readily found.

Reactions Involving the Ester and Carbonyl Moieties

The β-keto ester functional group is a classic platform for a variety of synthetic transformations, including hydrolysis, transesterification, reduction, and oxidation. fiveable.me

Hydrolysis and Transesterification Pathways

The ester and ketone moieties of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate exhibit reactivity characteristic of β-keto esters.

Hydrolysis and Decarboxylation : Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1-methylcyclopropyl)-3-oxopropanoic acid. aklectures.com As a β-keto acid, this intermediate is thermally unstable and readily undergoes decarboxylation upon heating to yield the ketone, 1-(1-methylcyclopropyl)ethan-1-one, and carbon dioxide. fiveable.meaklectures.com

Transesterification : This process involves the exchange of the alkoxy group of the ester. researchgate.net By treating Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate with a different alcohol in the presence of an acid or base catalyst, other esters can be formed. This equilibrium-driven reaction is a standard method for converting a readily available ester into a less common one. researchgate.net

Reduction and Oxidation Reactions

Reduction : The two carbonyl groups in the molecule can be selectively reduced. The ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding Methyl 3-hydroxy-3-(1-methylcyclopropyl)propanoate. Such reductions can often be achieved with high stereoselectivity, for instance, by using biocatalysts like baker's yeast. researchgate.net The use of a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would typically reduce both the ketone and the ester functionalities to afford the corresponding 1,3-diol, 3-(1-methylcyclopropyl)propane-1,3-diol. acs.org

Oxidation : The molecule is relatively robust towards oxidation. The cyclopropyl group is generally resistant to common oxidizing agents. The most likely site for oxidation under radical conditions would be the α-carbon situated between the two carbonyl groups, via hydrogen atom abstraction. researchgate.net A Baeyer-Villiger oxidation of the cyclopropyl ketone could theoretically occur to form an ester, but this pathway may be sterically hindered.

| Reagent | Functionality Reduced | Expected Product | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH4) | Ketone | Methyl 3-hydroxy-3-(1-methylcyclopropyl)propanoate | researchgate.net |

| Baker's Yeast (S. cerevisiae) | Ketone (often stereoselective) | Chiral Methyl 3-hydroxy-3-(1-methylcyclopropyl)propanoate | researchgate.net |

| Lithium aluminum hydride (LiAlH4) | Ketone and Ester | 3-(1-methylcyclopropyl)propane-1,3-diol | acs.org |

Table of Compounds

| Compound Name |

|---|

| Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate |

| 3-(1-methylcyclopropyl)-3-oxopropanoic acid |

| 1-(1-methylcyclopropyl)ethan-1-one |

| Methyl 3-hydroxy-3-(1-methylcyclopropyl)propanoate |

| 3-(1-methylcyclopropyl)propane-1,3-diol |

| N-Bromosuccinimide (NBS) |

| Sodium borohydride (NaBH₄) |

| Lithium aluminum hydride (LiAlH₄) |

| Samarium(II) iodide |

Detailed Mechanistic Elucidation of Key Transformations

The reactivity of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate is largely dictated by the interplay of its functional groups: the cyclopropyl ketone, the β-ketoester moiety, and the methyl ester. Understanding the mechanistic details of its reactions is crucial for predicting product outcomes and designing novel synthetic applications.

Identification of Reaction Intermediates

In the absence of direct spectroscopic or trapping studies for this specific molecule, the identification of reaction intermediates relies on analogies with well-studied reactions of related β-ketoesters and cyclopropyl ketones.

Key transformations of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate would likely proceed through several canonical intermediates. For instance, in base-catalyzed reactions, the initial step would be the deprotonation of the acidic α-carbon, situated between the two carbonyl groups, to form a resonance-stabilized enolate. This enolate is a crucial nucleophilic intermediate that can participate in a variety of subsequent reactions, such as alkylation, acylation, and condensation.

Under acidic conditions, the carbonyl oxygen of the ketone or the ester can be protonated, activating the molecule towards nucleophilic attack. In reactions involving the cyclopropyl group, ring-opening can occur, leading to the formation of carbocationic or radical intermediates, depending on the reaction conditions. For example, in the presence of strong acids or electrophiles, the strained cyclopropane ring may undergo cleavage to form a more stable, open-chain carbocation.

Table 1: Postulated Reaction Intermediates in Transformations of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate

| Reaction Type | Postulated Intermediate(s) | Key Features |

| Base-catalyzed reactions | Enolate | Resonance-stabilized, nucleophilic carbon |

| Acid-catalyzed reactions | Protonated carbonyls | Enhanced electrophilicity of carbonyl carbons |

| Cyclopropane ring-opening | Carbocation / Radical | Relief of ring strain, potential for rearrangement |

Transition State Analysis and Energetic Profiles

The transition state for the formation of the enolate intermediate in a base-catalyzed reaction would involve the partial abstraction of the α-proton by the base, with a corresponding partial formation of the carbon-carbon double bond and delocalization of the negative charge onto the oxygen atoms. The activation energy for this step is expected to be relatively low due to the high acidity of the α-proton.

For reactions involving the cyclopropyl ring, the transition state for ring-opening would be characterized by an elongated carbon-carbon bond within the ring and the development of charge or radical character at the affected carbon atoms. The energetic barrier for this process would be highly dependent on the nature of the attacking reagent and the reaction conditions. The relief of the inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) would contribute to the driving force of such reactions.

Kinetic and Thermodynamic Considerations

The kinetics of reactions involving Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate would be influenced by factors such as the concentration of reactants, temperature, and the choice of solvent and catalyst. The rate-determining step in many of its transformations is likely to be the initial formation of the key reactive intermediate, such as the enolate, or the step involving the highest activation energy barrier, such as the cleavage of the cyclopropane ring.

From a thermodynamic standpoint, reactions that lead to the formation of more stable products will be favored. For instance, reactions that result in the formation of five- or six-membered rings through intramolecular cyclization are often thermodynamically favorable due to the stability of these ring systems. Conversely, reactions that would lead to highly strained or unstable products would be thermodynamically disfavored. The opening of the cyclopropane ring is generally a thermodynamically favorable process due to the release of ring strain, but the kinetic barrier to achieve this can be significant.

Table 2: Estimated Thermodynamic and Kinetic Parameters for Key Reaction Steps

| Reaction Step | Estimated Activation Energy (ΔG‡) | Estimated Enthalpy Change (ΔH) | Key Factors |

| Enolate formation (base-catalyzed) | Low | Varies with base | Acidity of α-proton |

| Cyclopropane ring-opening (acid-catalyzed) | High | Exothermic | Ring strain, stability of resulting carbocation |

| Nucleophilic attack on carbonyl | Moderate | Varies with nucleophile | Electrophilicity of carbonyl carbon |

It is important to reiterate that the information presented in this article is based on theoretical principles and analogies to related chemical systems. Rigorous experimental and computational studies are necessary to fully elucidate the intricate mechanistic details of the reactivity of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate.

Applications As a Synthetic Building Block and Intermediate

Role in Complex Natural Product Total Synthesis

The cyclopropane (B1198618) ring is a structural motif found in a diverse array of natural products, including terpenoids, fatty acid metabolites, and alkaloids. marquette.eduresearchgate.net These molecules often exhibit significant biological activities, making them attractive targets for total synthesis. researchgate.net Building blocks like Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate are instrumental in introducing this valuable functionality.

Strategic Incorporation into Carbon Skeletons

The strategic incorporation of the 1-methylcyclopropyl moiety is a key application of this building block. In multi-step syntheses, the β-ketoester can be used to extend carbon chains while simultaneously installing the cyclopropyl (B3062369) group. The ester and ketone functionalities provide handles for subsequent chemical modifications, allowing for the elaboration of the carbon skeleton into the complex frameworks characteristic of natural products. The rigidity of the cyclopropane ring can also be exploited to control the stereochemistry and conformation of the target molecule, which is often crucial for its biological function.

Precursor to Specific Bioactive Scaffolds

This building block is a precursor for constructing specific scaffolds known for their bioactivity. For instance, related cyclopropanated building blocks have been utilized in the synthesis of analogues of Paclitaxel, a potent anticancer agent. researchgate.net By coupling a spirocyclopropanated oxazoline (B21484) carboxylic acid with a complex core like 7-TES-baccatin III, chemists can generate novel Paclitaxel analogues. researchgate.net This approach demonstrates how reagents bearing the cyclopropyl group can be used to modify known bioactive molecules, potentially leading to derivatives with improved efficacy or altered pharmacological profiles. The 1-methylcyclopropyl group, in particular, can serve as a metabolically stable bioisostere for other common groups, such as a gem-dimethyl or tert-butyl group, offering a strategy to enhance the drug-like properties of a molecule.

Utility in the Synthesis of Advanced Organic Intermediates

Beyond natural product synthesis, Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate is a key starting material for a variety of advanced organic intermediates that are themselves valuable in medicinal chemistry and materials science.

Preparation of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. mdpi.com The β-ketoester functionality is ideally suited for constructing a wide range of heterocyclic rings through multicomponent reactions and cyclocondensations. Analogous compounds like Methyl 3-cyclopropyl-3-oxopropanoate have been shown to be exceptionally versatile in this regard. researchgate.net It can react with various reagents to form substituted pyrroles, dihydropyridines, benzofurans, pyrazoles, and triazoles, demonstrating the broad utility of the cyclopropyl β-ketoester scaffold in heterocyclic synthesis. researchgate.net

The following table summarizes the synthesis of various heterocyclic systems using the related building block, Methyl 3-cyclopropyl-3-oxopropanoate, illustrating the potential reaction pathways for its 1-methyl analogue.

| Heterocycle Formed | Reactants | Reaction Type | Ref |

| Methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate | Chloroacetone (B47974) and Ammonia (B1221849) | Hantzsch-type Pyrrole (B145914) Synthesis | researchgate.net |

| Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Benzaldehyde (B42025) and Ammonia | Hantzsch Dihydropyridine (B1217469) Synthesis | researchgate.net |

| Methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate | Benzoquinone | Condensation/Cyclization | researchgate.net |

| 1-Aryl-5-cyclopropyl-1H-pyrazole-4-carboxylic acids | Ethyl chloro(arylhydrazono)ethanoates | Knorr-type Pyrazole (B372694) Synthesis | researchgate.net |

| 5-Cyclopropyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid | 5-Azidoquinolines | Huisgen Cycloaddition | researchgate.net |

Construction of Polycyclic and Spirocyclic Structures

The demand for three-dimensional molecular structures in drug discovery has led to increased interest in polycyclic and, particularly, spirocyclic systems. researchgate.netnih.gov Spirocycles, which contain two rings connected by a single common atom, offer a way to create rigid, structurally novel scaffolds with improved pharmacological properties compared to their planar aromatic counterparts. researchgate.netnih.govnih.gov

The reactivity of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate can be harnessed to construct such complex systems. The compound can participate in annulation reactions where new rings are fused onto the initial structure. Furthermore, its derivatives can serve as precursors to spirocyclic compounds. For example, related cyclopropylidene intermediates have been used in Pictet-Spengler sequences to create spirocyclopropane analogues of bioactive compounds like Fumitremorgine C and the PDE-5 inhibitor Tadalafil. researchgate.net This highlights the potential of cyclopropyl-containing building blocks to generate highly complex, spirocyclic frameworks that are of significant interest in medicinal chemistry. mdpi.com

Building Block for Ligands and Organocatalysts

The β-dicarbonyl structure inherent to Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate is a classic motif for the synthesis of ligands capable of coordinating to metal ions. Upon deprotonation, the resulting enolate can act as a bidentate ligand, similar to the well-known acetylacetonate (B107027) (acac) ligand. The presence of the 1-methylcyclopropyl group would sterically and electronically tune the properties of the resulting metal complex, which could find applications in catalysis or as a functional material.

Furthermore, the chiral derivatives that can be synthesized from this building block have potential as organocatalysts. The rigid cyclopropane ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, creating a chiral environment suitable for asymmetric catalysis. While specific examples utilizing Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate in this context are not widely reported, the fundamental reactivity of the β-ketoester group makes it a plausible and attractive starting point for the design and synthesis of novel ligands and organocatalysts.

Contributions to New Synthetic Methodologies and Reagent Development

Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate has emerged as a significant C5 synthon, valued for its bifunctional nature as a β-ketoester and the presence of a strained 1-methylcyclopropyl moiety. Its utility is particularly pronounced in the development of synthetic methodologies for constructing a variety of heterocyclic systems, thereby providing access to novel compounds bearing the unique 1-methylcyclopropyl group. Research has demonstrated its role as a versatile precursor in multicomponent reactions and cyclization strategies, leading to the formation of important chemical scaffolds such as pyrazoles, pyrroles, dihydropyridines, and benzofurans.

The reactivity of the dicarbonyl component allows for classical condensation reactions, while the cyclopropyl ketone part of the molecule provides a structural motif that can be incorporated into more complex molecular architectures. This has facilitated the development of new pathways to synthesize substituted heterocycles that are of interest in medicinal chemistry and materials science.

Development of Heterocyclic Synthesis Methodologies

Detailed research has established Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate as a key starting material for several named reactions and cyclization strategies, contributing to the expansion of synthetic organic chemistry. Its application in these methodologies allows for the direct incorporation of the 1-methylcyclopropyl group into the final heterocyclic product.

One of the primary contributions of this compound is in the synthesis of 1-aryl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acids. researchgate.net This transformation is achieved through cyclization with ethyl chloro(arylhydrazono)ethanoates or other halohydrazones. researchgate.net This methodology provides a regioselective route to polysubstituted pyrazoles, a class of compounds with significant pharmacological importance.

The compound also serves as a foundational component in the Hantzsch dihydropyridine synthesis. researchgate.net By reacting it with an aldehyde (such as benzaldehyde) and a nitrogen source like ammonia, complex dihydropyridine structures are formed. researchgate.net This multicomponent reaction strategy is notable for its efficiency in building molecular complexity in a single step.

Furthermore, its utility extends to Paal-Knorr type pyrrole synthesis. The reaction with an aminoketone, such as that formed from chloroacetone and ammonia, yields substituted pyrroles. researchgate.net Additionally, it has been used to synthesize benzofuran (B130515) derivatives through its reaction with benzoquinone. researchgate.net A notable application is in the Dimroth reaction, where its reaction with azides, such as 4-azidoanisole, leads to the formation of 5-(1-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives.

The following tables summarize the key synthetic methodologies developed using Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate as a building block. The detailed research findings, including specific reaction conditions and yields, are based on the available scientific literature.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Methodology |

|---|---|---|---|

| Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | Ethyl chloro(arylhydrazono)ethanoates | 1-Aryl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acids | Japp–Klingemann reaction followed by cyclization |

Table 2: Hantzsch Dihydropyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate (2 equiv.) | Benzaldehyde | Ammonia | Dimethyl 2,6-bis(1-methylcyclopropyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

Table 3: Synthesis of Other Heterocycles

| Reactant 1 | Reactant 2 | Product | Methodology |

|---|---|---|---|

| Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | Chloroacetone & Ammonia | Methyl 2-(1-methylcyclopropyl)-5-methyl-1H-pyrrole-3-carboxylate | Paal-Knorr Pyrrole Synthesis |

| Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | Benzoquinone | Methyl 2-(1-methylcyclopropyl)-5-hydroxy-1-benzofuran-3-carboxylate | Nenitzescu Reaction Variant |

| Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate | 5-Azidoquinolines | 5-(1-Methylcyclopropyl)-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid | Azide-Enolate Cycloaddition (Dimroth Reaction) |

These examples underscore the compound's contribution to developing synthetic routes to a range of cyclopropyl-containing heterocycles, making it a valuable tool for synthetic chemists.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, offering detailed insights into its atomic connectivity and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate. Advanced 1D (¹H, ¹³C) and 2D NMR experiments are employed to piece together the molecular puzzle.

¹H NMR spectroscopy is used to identify the different proton environments within the molecule. For this compound, distinct signals would be expected for the methyl ester protons (-OCH₃), the methylene (B1212753) protons adjacent to the carbonyl groups (-C(=O)CH₂C(=O)-), the methyl protons on the cyclopropyl (B3062369) ring (C-CH₃), and the diastereotopic methylene protons of the cyclopropyl ring itself. The chemical shifts of these protons and their spin-spin coupling patterns provide crucial information about their neighboring atoms. docbrown.info

¹³C NMR spectroscopy , often run with proton decoupling, reveals the number of unique carbon environments. This technique would be applied to confirm the presence of the ester and ketone carbonyl carbons, the carbons of the cyclopropyl ring, the methyl carbons, and the central methylene carbon.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are applied to establish connectivity. COSY experiments would map out the coupling relationships between protons, for instance, between the methylene protons and protons on adjacent carbons. HSQC would be used to directly correlate each proton with its attached carbon atom, confirming the assignments made in the 1D spectra. mdpi.com For complex cyclopropane (B1198618) derivatives, these advanced techniques are vital for unambiguously assigning the signals of the ring protons and carbons. dtic.mil

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise elemental composition of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate. st-andrews.ac.uk By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within a few parts per million), HRMS allows for the calculation of a unique elemental formula.

This technique is also instrumental in structural confirmation through the analysis of fragmentation patterns. mdpi.com Using ionization techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule is charged and then fragmented. The resulting fragment ions provide clues about the molecule's structure. For this compound, characteristic fragments would be expected from the loss of the methoxy (B1213986) group (-OCH₃), the cleavage of the cyclopropyl ring, and other signature bond ruptures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) spectroscopy is applied to identify characteristic vibrations of the molecule's bonds. For Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of both the ketone and the ester functional groups. The exact positions of these bands can give clues about the electronic environment of the carbonyls. Other expected signals include C-H stretching and bending vibrations for the methyl, methylene, and cyclopropyl groups, as well as C-O stretching for the ester group. st-andrews.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The carbonyl groups in the β-keto ester moiety contain non-bonding electrons and π-electrons, which can undergo n→π* and π→π* transitions upon absorption of UV light. The resulting spectrum, showing wavelength of maximum absorbance (λmax), provides information about the conjugated system within the molecule. researchgate.netresearchgate.net

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are workhorse techniques for the analysis of organic compounds.

Gas Chromatography (GC) is a suitable method for analyzing volatile and thermally stable compounds. jmchemsci.com Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate would be vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification and purity assessment. However, the thermal stability of cyclopropane-containing compounds must be considered, as rearrangements can sometimes occur at high temperatures. chinayyhg.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components in a sample. jmchemsci.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a highly versatile technique for both analysis and purification. nih.gov The compound is dissolved in a solvent and pumped through a column packed with a stationary phase. By selecting the appropriate column and mobile phase (solvent system), excellent separation can be achieved. HPLC is especially useful for compounds that are not sufficiently volatile or are thermally unstable for GC. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be a common application for this compound. nih.gov

Preparative Chromatography for Compound Isolation

To obtain a highly pure sample of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate for further study or as a reference standard, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography.

X-ray Crystallography of Derivatives and Related Structures

While direct single-crystal X-ray diffraction data for Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate is not extensively available in the public domain, significant structural insights can be gleaned from the crystallographic analysis of its derivatives and structurally related compounds. X-ray crystallography provides definitive proof of molecular structure, offering precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the three-dimensional arrangement of atoms and the conformation of the molecule in the solid state.

Crystallographic Data of a Related Dihydropyridine (B1217469) Derivative

One important class of derivatives accessible from β-ketoesters are dihydropyridines, often synthesized via the Hantzsch reaction. The crystal structure of a related compound, a dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivative, has been determined, providing insight into the conformation of such heterocyclic systems. The dihydropyridine ring is shown to adopt a flattened boat conformation. In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov

| Parameter | Value |

|---|---|

| Compound | C19H23NO5 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4108 (1) |

| b (Å) | 9.7459 (2) |

| c (Å) | 12.3359 (2) |

| α (°) | 87.412 (1) |

| β (°) | 86.244 (1) |

| γ (°) | 76.402 (1) |

| Volume (ų) | 863.72 (3) |

| Z | 2 |

Crystallographic Data of a Related Pyrrole (B145914) Derivative

Pyrrole derivatives, which can be synthesized from β-ketoester precursors, have also been characterized by X-ray crystallography. The analysis of methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate reveals its solid-state structure. researchgate.net Such studies are crucial for confirming the outcome of complex multi-component reactions and understanding the steric and electronic effects of the various substituents on the pyrrole ring's planarity and intermolecular interactions.

| Parameter | Value |

|---|---|

| Compound | C21H19NO3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.137 (2) |

| b (Å) | 12.3205 (18) |

| c (Å) | 14.700 (3) |

| β (°) | 106.432 (1) |

| Volume (ų) | 1760.9 (6) |

| Z | 4 |

Structural Features of the Cyclopropyl Group in Related Compounds

The cyclopropyl group itself imparts significant and unique structural characteristics due to its inherent ring strain. X-ray diffraction studies on various cyclopropyl-containing molecules consistently illustrate these features. For instance, the crystal structure of 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide provides detailed geometric parameters for a substituted cyclopropane ring. researchgate.net The C-C bond lengths within the cyclopropane ring are typically shorter than those in acyclic alkanes, and the internal C-C-C bond angles are constrained to approximately 60°. This strain influences the electronic properties and reactivity of the adjacent carbonyl group.

| Parameter | Value |

|---|---|

| Compound | 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 20.0820 (10) |

| b (Å) | 10.2770 (10) |

| c (Å) | 4.860 (2) |

| β (°) | 95.9600 (10) |

| Volume (ų) | 997.6 (4) |

| Z | 2 |

Crystallographic Data of a Related Pyrazole (B372694) Derivative

Pyrazoles represent another class of heterocycles readily prepared from β-dicarbonyl compounds. The crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, a related pyrazole derivative, has been elucidated. researchgate.net The analysis reveals how intermolecular hydrogen bonds between the carboxylic acid oxygen and a pyrazole ring nitrogen connect adjacent molecules, influencing the crystal packing. researchgate.net This type of analysis is fundamental to understanding the supramolecular chemistry of such derivatives.

| Parameter | Value |

|---|---|

| Compound | C8H11N3O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.5811 (16) |

| b (Å) | 19.734 (7) |

| c (Å) | 11.812 (4) |

| β (°) | 101.181 (11) |

| Volume (ų) | 1047.6 (6) |

| Z | 4 |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic characteristics of organic molecules, including complex β-keto esters. nih.govchemrxiv.org

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of molecular orbitals that are delocalized over the entire molecule. These orbitals arise from the combination of atomic orbitals. For Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, the MO analysis would focus on several key features:

Sigma (σ) Framework: The molecule is built upon a framework of σ-bonds formed from the overlap of hybridized atomic orbitals, creating the stable cyclopropyl (B3062369) ring and the carbon backbone.

Pi (π) Systems: The keto and ester carbonyl groups (C=O) each contain a π-system, consisting of a bonding π orbital and an antibonding π* orbital. These localized π-systems are crucial to the molecule's reactivity.

Cyclopropyl Ring Orbitals: The cyclopropane (B1198618) ring possesses unique "bent" bonds, often described by the Walsh orbital model. These orbitals have significant p-character and can conjugate with adjacent π-systems, influencing the electronic properties of the attached keto group. acs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a β-keto ester, the HOMO is typically associated with the enolate form or the oxygen lone pairs, while the LUMO is centered on the antibonding π* orbitals of the carbonyl groups. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Computational models can visualize these orbitals and calculate their energy levels, providing a detailed picture of the molecule's electronic landscape.

The distribution of electron density in Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate is non-uniform due to the presence of electronegative oxygen atoms. This creates a pattern of partial positive and negative charges throughout the molecule, which can be calculated and visualized using methods like Natural Bond Orbital (NBO) analysis or by mapping the electrostatic potential (ESP).

Partial Atomic Charges: The oxygen atoms of the keto and ester groups bear significant partial negative charges, while the adjacent carbonyl carbon atoms are electrophilic, carrying partial positive charges. The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate.

Electrostatic Potential Maps: These maps provide a visual representation of charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack, like the carbonyl carbons.

Reactivity Indices: DFT calculations can furnish local reactivity indices that quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack, offering a more nuanced prediction of reactivity than partial charges alone. rsc.org For instance, analysis of β-keto esters has shown that the global electrophilicity and the specific locations of electrophilic sites can be analyzed to predict reactions with biological nucleophiles. nih.gov

| Atomic Site | Expected Partial Charge | Predicted Reactivity |

|---|---|---|

| Keto Carbonyl Carbon | Positive (δ+) | Electrophilic (site for nucleophilic attack) |

| Ester Carbonyl Carbon | Positive (δ+) | Electrophilic (site for nucleophilic attack) |

| Carbonyl Oxygens | Negative (δ-) | Nucleophilic / H-bond acceptor |

| α-Carbon (C2) | Slightly Negative (δ-) / Acidic Protons | Nucleophilic (after deprotonation) |

| Cyclopropyl Ring | - | Electronic conjugation with keto group |

Conformational Analysis and Energy Minima Determination

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation about its single bonds. uwlax.edu For Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, the most significant conformational freedom is the rotation around the single bond connecting the cyclopropyl ring and the keto carbonyl group.

Computational studies on the simpler analogue, cyclopropyl methyl ketone, have shown that the molecule predominantly exists in two planar conformations: s-cis and s-trans. acs.orguwlax.edu In the s-cis conformation, the cyclopropyl ring and the methyl group are on the same side of the C-C single bond, while in the s-trans conformation, they are on opposite sides. Ab initio calculations and experimental data for cyclopropyl methyl ketone consistently identify the s-cis conformer as the global energy minimum, being more stable than the s-trans form. acs.orguwlax.edu This preference is attributed to a combination of steric and electronic factors, including favorable conjugative overlap between the cyclopropane orbitals and the carbonyl π-system.

By analogy, Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate is expected to exhibit similar conformational preferences. The s-cis conformation would place the 1-methylcyclopropyl group and the rest of the β-dicarbonyl moiety on the same side of the bond. The energy difference between the conformers and the rotational barrier can be calculated to create a potential energy surface, identifying the most stable (lowest energy) structures.

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| s-cis | ~0° | 0.0 (Global Minimum) | Most Stable |

| s-trans | 180° | > 0 (Local Minimum) | Less Stable |

| Transition State | ~90° | Highest | Rotational Barrier |

Data is illustrative, based on findings for the analogous cyclopropyl methyl ketone. acs.orguwlax.edu

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the structures and energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed.

For a molecule like Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, several reaction types can be modeled. For example, in reactions involving the cyclopropyl ketone moiety, such as SmI₂-catalyzed couplings or phosphine-catalyzed ring-openings, DFT calculations can map out the entire reaction pathway. rsc.orgnih.gov These calculations can:

Identify Intermediates: Model the structure of transient species like ketyl radicals or enolates. nih.govnih.gov

Characterize Transition States: Locate the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the transition state provides insight into the bond-forming and bond-breaking processes.

Predict Selectivity: In reactions where multiple products are possible (e.g., stereoisomers), the preferred pathway can be predicted by comparing the activation energies of the competing transition states. The pathway with the lower energy barrier will be kinetically favored, leading to the major product. This approach has been used to rationalize stereoselectivity in various cycloaddition and ring-opening reactions. nih.govnih.gov

For instance, in a potential [3+2] cycloaddition reaction, computational modeling could predict whether the reaction proceeds via a concerted or stepwise mechanism and explain the observed diastereoselectivity by comparing the energies of different transition state approaches. nih.gov

The results of reaction mechanism modeling are often visualized on a potential energy surface or a reaction coordinate diagram. This energetic landscape maps the relative Gibbs free energies of all species involved in the transformation.

Thermodynamic Control: The relative energies of the final products determine the thermodynamic outcome. The most stable product (lowest energy) will be favored under conditions of equilibrium.

Kinetic Control: The height of the energy barrier (the activation energy, ΔG‡) from the reactant to the transition state determines the reaction rate. The pathway with the lowest activation barrier is the fastest and will be favored under kinetic control. acs.org

| Species | Description | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Reactants | Starting materials (e.g., the keto ester + reagent) | 0.0 kcal/mol (Reference) |

| Intermediate | A transient, stable species along the pathway | Variable (can be higher or lower than reactants) |

| Transition State (TS) | Highest energy point, the kinetic barrier | ΔG‡ (Activation Energy) |

| Products | Final species formed | ΔG_rxn (Reaction Free Energy) |

This table represents a conceptual framework for mapping a reaction's energetic landscape.

Prediction of Spectroscopic Properties (Computational Approaches)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, computational methods, particularly Density Functional Theory (DFT), can be employed to predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are valuable for structural confirmation and for understanding the electronic and vibrational characteristics of the molecule.

Infrared (IR) Spectroscopy Prediction:

The IR spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. dtic.mil The process typically involves geometry optimization of the molecule to find its lowest energy conformation, followed by a frequency calculation. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

For Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, the most prominent features in the predicted IR spectrum would be the carbonyl (C=O) stretching vibrations of the ketone and ester functional groups. mit.eduorgchemboulder.com Due to their different chemical environments, these are expected to appear as two distinct, strong absorption bands. The C-O stretching of the ester and the various C-H stretching and bending vibrations of the methyl and cyclopropyl groups would also be predicted.

Table 1: Predicted Infrared (IR) Absorption Bands for Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate using DFT

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1740-1760 | C=O stretch | Ester |

| ~1710-1730 | C=O stretch | Ketone |

| ~3000-3100 | C-H stretch | Cyclopropyl |

| ~2850-2960 | C-H stretch | Methyl (ester & ring) |

| ~1430-1470 | C-H bend (scissoring/bending) | Methylene (B1212753) & Methyl |

| ~1150-1250 | C-O stretch | Ester |

Note: These are hypothetical values based on typical ranges for the respective functional groups and are subject to variation based on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

Computational methods are also extensively used to predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io

For Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, computational predictions would provide estimated chemical shifts for each unique proton and carbon atom. This is particularly useful for assigning signals in complex experimental spectra and for confirming the connectivity of the molecule. The predicted ¹H NMR spectrum would show distinct signals for the methyl protons of the ester, the methyl protons on the cyclopropyl ring, the methylene protons of the cyclopropyl ring, and the methylene protons adjacent to the two carbonyl groups. Similarly, the ¹³C NMR spectrum prediction would provide chemical shifts for the carbonyl carbons, the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, the methyl carbons, and the methylene carbon of the propanoate chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester C=O | - | ~168-172 |

| Ketone C=O | - | ~200-205 |

| -CH₂- (keto-ester) | ~3.5-3.7 | ~48-52 |

| Ester O-CH₃ | ~3.6-3.8 | ~52-55 |

| Cyclopropyl C-CH₃ | - | ~20-25 |

| Cyclopropyl C-CH₃ | ~1.2-1.4 | ~15-20 |

| Cyclopropyl -CH₂- | ~0.8-1.2 (diastereotopic) | ~10-15 |

Note: These are hypothetical values based on typical chemical shift ranges and structural analysis. Actual predicted values would be generated from specific quantum mechanical calculations.

Design of Novel Derivatives and Analogues via Computational Methods

Computational methods are indispensable in modern drug discovery and agrochemical research for the rational design of novel molecules with improved properties. openmedicinalchemistryjournal.comnih.govsysrevpharm.org Starting from a lead compound like Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate, in silico techniques can be used to design new derivatives and analogues with potentially enhanced biological activity, better selectivity, or improved pharmacokinetic profiles.

Structure-Based and Ligand-Based Design:

If the biological target of Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate is known, structure-based drug design (SBDD) methods can be employed. nih.gov This involves using the three-dimensional structure of the target, typically a protein, to design molecules that can bind to it with high affinity and specificity. Molecular docking simulations would be used to predict the binding mode and affinity of newly designed derivatives within the target's active site. openmedicinalchemistryjournal.com

In the absence of a known target structure, ligand-based drug design (LBDD) approaches can be utilized. stanford.edu These methods rely on the knowledge of other molecules that exhibit the desired biological activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key molecular features responsible for activity, guiding the design of new compounds with optimized properties. stanford.edu